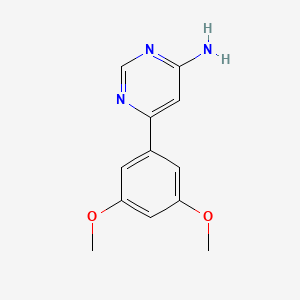

6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine

Vue d'ensemble

Description

6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine is a compound belonging to the class of organic compounds known as phenylpyrimidines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond. Pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3-ring positions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine can be achieved through various methods. One common approach involves the condensation of 3,5-dimethoxyaniline with a suitable pyrimidine precursor under controlled conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is typically heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine or alkylamine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Applications De Recherche Scientifique

The compound exhibits significant biological activity, particularly as an inhibitor of various kinases involved in cancer progression. Notably, it has been identified as an effective inhibitor of the fibroblast growth factor receptor (FGFR) , which is implicated in several cancer types. In studies, derivatives of this compound demonstrated potent enzymatic inhibition with IC50 values indicating strong activity against FGFR1 .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that include the formation of the pyrimidine ring and subsequent functionalization to enhance its biological properties. Various synthetic routes have been explored to optimize the compound's efficacy against specific cancer types.

Case Study: Synthesis Optimization

In a study focused on optimizing the compound's structure for enhanced FGFR inhibition, researchers employed structure-based drug design techniques. They modified the C4 position of the indazole ring to explore new binding interactions within the FGFR ATP site . This approach led to the identification of more potent analogs with improved pharmacological profiles.

Therapeutic Potential

The therapeutic applications of this compound extend beyond cancer treatment. The compound has also been investigated for its role in apoptosis induction and angiogenesis inhibition. Its ability to modulate cell signaling pathways makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments.

Table 2: Therapeutic Applications

| Application | Mechanism of Action | Reference |

|---|---|---|

| Anticancer Agent | FGFR inhibition | |

| Apoptosis Inducer | Induces programmed cell death | |

| Angiogenesis Inhibitor | Prevents new blood vessel formation |

Conclusion and Future Directions

The compound this compound represents a promising scaffold for further development in cancer therapeutics. Ongoing research is likely to focus on refining its structure to enhance selectivity and reduce potential side effects. As our understanding of its mechanisms deepens, it may pave the way for novel treatment strategies against resistant cancer forms.

Future studies should aim to:

- Conduct clinical trials to evaluate safety and efficacy.

- Investigate combinations with other therapeutic agents.

- Explore additional biological targets beyond FGFR.

Mécanisme D'action

The mechanism of action of 6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with intracellular targets. It may inhibit specific enzymes or receptors, leading to the modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(Aminomethyl)-6-(2,4-Dichlorophenyl)-2-(3,5-Dimethoxyphenyl)pyrimidin-4-amine

- 4-(3,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)-pyrimidin-2-amine

- 4,6-Diarylpyrimidin-2-amine derivatives

Uniqueness

6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the 3,5-dimethoxyphenyl group enhances its lipophilicity and potential biological activity compared to other similar compounds .

Activité Biologique

Introduction

6-(3,5-Dimethoxyphenyl)pyrimidin-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, molecular mechanisms, and biological effects, supported by data tables and relevant case studies.

Interaction with Dipeptidyl Peptidase 4 (DPP-4)

One of the primary targets of this compound is DPP-4, an enzyme crucial for glucose metabolism and immune regulation. The compound inhibits DPP-4 activity, leading to increased levels of incretin hormones, which are vital for insulin secretion and glucose homeostasis.

| Biochemical Interaction | Effect |

|---|---|

| DPP-4 Inhibition | Modulates incretin hormone levels |

| Cellular Signaling | Influences gene expression and metabolism |

Cellular Effects

The compound's effects extend to various cell types, where it alters signaling pathways and metabolic processes. In laboratory settings, it has been shown to improve glucose regulation and insulin sensitivity at lower dosages in animal models.

Binding Interactions

At the molecular level, this compound binds specifically to the active site of DPP-4. This binding prevents the enzyme from degrading incretin hormones, thereby enhancing their physiological effects on glucose metabolism.

Stability and Dosage Effects

The stability of this compound under laboratory conditions is critical for its sustained biological activity. Studies indicate that it retains stability over time, allowing prolonged inhibition of DPP-4.

Case Studies and Experimental Results

- DPP-4 Inhibition Studies : In vivo studies demonstrated that administration of this compound resulted in significant reductions in blood glucose levels in diabetic animal models.

- Cell Line Evaluations : The compound was evaluated against various cancer cell lines, revealing moderate cytotoxicity and potential as an anticancer agent .

- Structure-Activity Relationship (SAR) : Modifications in the chemical structure have shown varying degrees of potency against different biological targets. For instance, substituents at the 3 and 5 positions of the phenyl ring significantly influence the compound's efficacy .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antidiabetic | Inhibits DPP-4, enhancing insulin secretion |

| Anticancer | Moderate cytotoxicity against cancer cells |

| Antimicrobial | Exhibits potential antimicrobial properties |

Propriétés

IUPAC Name |

6-(3,5-dimethoxyphenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-16-9-3-8(4-10(5-9)17-2)11-6-12(13)15-7-14-11/h3-7H,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOXYADHBWOGMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC(=NC=N2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.